1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains an aminophenyl group, a pyrazole group, and a carboxylic acid group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various organic reactions. For example, Schiff bases, which are similar in structure, can be prepared through the reaction of an amine with a carbonyl compound .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. These groups can participate in various intermolecular interactions, affecting the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the aminophenyl group could participate in various reactions, such as the Suzuki-Miyaura coupling reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Functionalization Reactions
1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor in various functionalization reactions, leading to the synthesis of a range of derivatives. These reactions often involve the transformation of the carboxylic acid group into amides, esters, or other functional groups through reactions with different nucleophiles, providing a versatile platform for the development of compounds with potential applications in materials science, catalysis, and pharmaceuticals. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid has been reacted with aminophenols, diamines, and amino alcohols to yield corresponding amides and carboxylates in good yields. These reactions highlight the reactivity of the carboxylic acid and its derivatives towards nucleophilic substitution, enabling the introduction of various functional groups that can modulate the physical, chemical, and biological properties of the resulting compounds (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli, & Akçamur, 2005).
Directing Group in C-H Functionalization
The 2-aminophenyl-1H-pyrazole moiety has been identified as an effective removable directing group in copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation reactions. This role is crucial in synthetic chemistry, where the selective functionalization of C-H bonds can lead to the construction of complex molecules with high precision. The ability to use such moieties as directing groups expands the toolbox of synthetic chemists, enabling the development of new synthetic routes for complex molecules that can be used in drug discovery, material science, and other fields of chemistry (Lee, Shen, Gutierrez, & Li, 2016).
Mechanism of Action
Target of Action
The primary targets of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Proto-oncogene tyrosine-protein kinase Src is involved in numerous signaling pathways, including those related to cell growth and survival . Similarly, the Mitogen-activated protein kinase 14 is involved in signaling pathways related to inflammation and apoptosis . Therefore, the compound’s action could have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its targets, it could potentially influence cell growth, differentiation, and survival, among other processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same targets . Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its targets.
Safety and Hazards
Properties
IUPAC Name |
1-(3-aminophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGVDAFFHIXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153435-73-4 | |
Record name | 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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